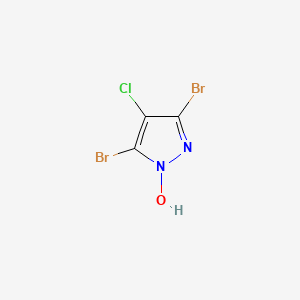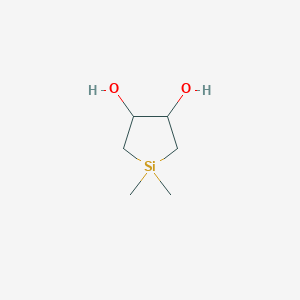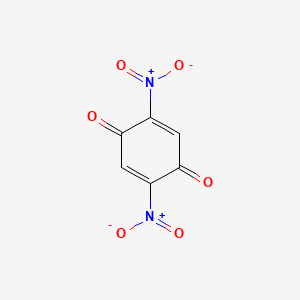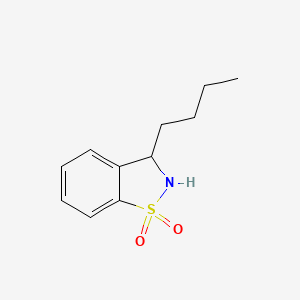
Ethyl benzamido(diethoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl benzamido(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamido group, a diethoxyphosphoryl group, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzamido(diethoxyphosphoryl)acetate typically involves the reaction of benzamidoacetate with diethoxyphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl benzamido(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl benzamido(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and amidation reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl benzamido(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of enzymatic reactions, modulating the activity of key metabolic pathways. The diethoxyphosphoryl group can form stable complexes with metal ions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Ethyl benzamido(diethoxyphosphoryl)acetate can be compared with other esters and phosphoramidates:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: A phosphonate ester used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
The uniqueness of this compound lies in its combination of benzamido and diethoxyphosphoryl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
85992-73-0 |
|---|---|
Formule moléculaire |
C15H22NO6P |
Poids moléculaire |
343.31 g/mol |
Nom IUPAC |
ethyl 2-benzamido-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C15H22NO6P/c1-4-20-15(18)14(23(19,21-5-2)22-6-3)16-13(17)12-10-8-7-9-11-12/h7-11,14H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
JJOJBWUXUMGREF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)



![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)




![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
